Ethyl 2-(3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)acetate
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Overview
Description
Ethyl 2-(3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)acetate is a heterocyclic compound that contains both pyridine and triazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)acetate typically involves the reaction of ethyl bromoacetate with 3-(pyridin-4-yl)-1H-1,2,4-triazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to improve yield and reduce reaction time. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The ester group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Ethyl 2-(3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)acetate has a wide range of applications in scientific research:
Chemistry: It serves as a versatile intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules with potential antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: The compound is used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 2-(3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)acetate involves its interaction with specific molecular targets and pathways. The pyridine and triazole rings in the compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(3-(pyridin-3-yl)-1H-1,2,4-triazol-5-yl)acetate
- Ethyl 2-(3-(pyridin-2-yl)-1H-1,2,4-triazol-5-yl)acetate
- Methyl 2-(3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)acetate
Uniqueness
This compound is unique due to the specific positioning of the pyridine and triazole rings, which can influence its binding affinity and selectivity towards biological targets. This structural uniqueness can result in distinct biological activities compared to similar compounds .
Properties
IUPAC Name |
ethyl 2-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2/c1-2-17-10(16)7-9-13-11(15-14-9)8-3-5-12-6-4-8/h3-6H,2,7H2,1H3,(H,13,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTCNTPZLDKLUQL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NC(=NN1)C2=CC=NC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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